molecular formula C8H8O2S B14229793 2-[2-(Hydroxysulfanyl)ethenyl]phenol CAS No. 500588-58-9

2-[2-(Hydroxysulfanyl)ethenyl]phenol

Cat. No.: B14229793
CAS No.: 500588-58-9
M. Wt: 168.21 g/mol
InChI Key: XUEIPUIBSXUQIS-UHFFFAOYSA-N
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Description

2-[2-(Hydroxysulfanyl)ethenyl]phenol is a phenolic compound characterized by a phenol ring substituted with an ethenyl (-CH=CH-) group bearing a hydroxysulfanyl (-SH) moiety. This structure imparts unique chemical reactivity due to the presence of both the phenolic hydroxyl group and the thiol (-SH) functionality. While direct references to this compound are absent in the provided evidence, its structural analogs and derivatives are discussed in various contexts, enabling comparative analysis.

Properties

CAS No.

500588-58-9

Molecular Formula

C8H8O2S

Molecular Weight

168.21 g/mol

IUPAC Name

2-(2-hydroxysulfanylethenyl)phenol

InChI

InChI=1S/C8H8O2S/c9-8-4-2-1-3-7(8)5-6-11-10/h1-6,9-10H

InChI Key

XUEIPUIBSXUQIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=CSO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Hydroxysulfanyl)ethenyl]phenol can be achieved through several methodsThe reaction conditions typically require a strong base and a polar solvent to facilitate the substitution reaction .

Industrial Production Methods

In industrial settings, the production of 2-[2-(Hydroxysulfanyl)ethenyl]phenol may involve the use of catalytic processes to enhance yield and efficiency. For example, the Hock process, which involves the oxidation of cumene to produce phenol, can be adapted to introduce the sulfanyl and ethenyl groups through subsequent reactions .

Mechanism of Action

The mechanism of action of 2-[2-(Hydroxysulfanyl)ethenyl]phenol involves its ability to donate hydrogen atoms from the hydroxyl group, thereby neutralizing free radicals and preventing oxidative damage. The sulfanyl group also plays a role in metal chelation, which enhances its antioxidant properties . The compound interacts with various molecular targets, including enzymes and cell signaling pathways, to exert its effects .

Comparison with Similar Compounds

Structural Analogues

Phenol,3-[(1E)-2-(4-hydroxyphenyl)ethenyl]
  • Structure: Contains a phenol ring linked via an ethenyl group to a second phenol ring.
  • Key Features: Lacks the hydroxysulfanyl group but shares the ethenyl-phenol framework.
  • Source/Activity : Isolated from Salvia miltiorrhiza (White Danshen) and associated with antioxidant properties .
  • Chemical Reactivity : The absence of -SH limits its participation in redox or nucleophilic reactions compared to the target compound.
2-[1-(3-Methylphenyl)ethenyl]phenol
  • Structure: Phenol substituted with an ethenyl group connected to a 3-methylphenyl group.
  • Key Features : The methylphenyl substituent enhances lipophilicity, contrasting with the polar -SH group in the target compound.
2-[2-(3-Methoxyphenyl)ethyl]phenol
  • Structure: Phenol with an ethyl bridge to a 3-methoxyphenyl group.
  • Key Features : The methoxy group (-OCH₃) provides electron-donating effects, altering electronic properties compared to the electron-withdrawing -SH group.

Functional Group Analysis

Compound Name Molecular Formula Functional Groups Key Reactivity Traits
2-[2-(Hydroxysulfanyl)ethenyl]phenol C₈H₈OS -OH (phenol), -SH, ethenyl High redox activity, nucleophilicity
Phenol,3-[(1E)-ethenyl-biphenol] C₁₄H₁₂O₂ Dual -OH, ethenyl Antioxidant, limited redox activity
2-[1-(3-Methylphenyl)ethenyl]phenol C₁₅H₁₄O -OH, ethenyl, -CH₃ Lipophilic, stable π-conjugation
2-[2-(3-Methoxyphenyl)ethyl]phenol C₁₅H₁₆O₂ -OH, -OCH₃, ethyl Electron-rich, moderate reactivity
Key Observations:
  • Redox Properties : The -SH group in the target compound enables disulfide bond formation and metal chelation, absent in analogs with -OCH₃ or -CH₃ substituents.
  • Solubility: The polar -SH group enhances water solubility compared to lipophilic analogs like 2-[1-(3-methylphenyl)ethenyl]phenol.
  • Biological Activity: Thiol-containing phenolics often exhibit antioxidant or antimicrobial effects, whereas methoxy-substituted analogs may prioritize receptor binding (e.g., estrogenic activity).

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